Pentaerythritol Dibromide beta-D-Glucuronide

Descripción

Molecular Formula and Isomeric Forms

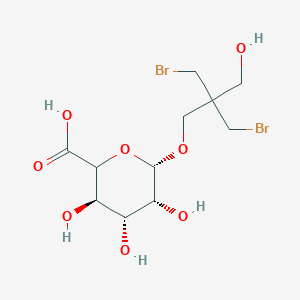

The molecular composition of Pentaerythritol Dibromide beta-D-Glucuronide is defined by the molecular formula C₁₁H₁₈Br₂O₈, indicating a complex structure containing eleven carbon atoms, eighteen hydrogen atoms, two bromine atoms, and eight oxygen atoms. This molecular formula corresponds to a molecular weight of 438.06 grams per mole, as confirmed by computational analysis using standard atomic mass values. The presence of multiple chiral centers within the glucuronide portion of the molecule creates the potential for various stereoisomeric forms, though the beta-D-glucuronide configuration represents the naturally occurring and most stable arrangement.

The compound exhibits isomeric complexity primarily through its glucuronide component, which can theoretically exist in alpha and beta anomeric forms. However, the beta-D-glucuronide configuration is specifically designated in the compound name, indicating the stereochemical arrangement at the anomeric carbon where the hydroxyl group is positioned equatorially in the chair conformation. This beta configuration is distinguished from the alpha anomer by the spatial orientation of the anomeric hydroxyl group relative to the ring structure, with the beta form being generally more stable due to reduced steric interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₈Br₂O₈ | |

| Molecular Weight | 438.06 g/mol | |

| Chemical Abstracts Service Number | 1138247-37-6 | |

| Creation Date | 2010-07-26 | |

| Last Modification | 2025-05-03 |

The structural complexity of this compound arises from the combination of a brominated pentaerythritol derivative with a glucuronic acid unit. The pentaerythritol component contributes a tetrahedral carbon center bearing multiple substituents, while the glucuronide portion provides a six-membered pyranose ring with defined stereochemistry at multiple carbon centers. This combination results in a molecule with both aliphatic and cyclic components, each contributing distinct conformational and chemical properties to the overall molecular behavior.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. This nomenclature explicitly defines the stereochemical configuration at each chiral center within the molecule, following established conventions for describing the spatial arrangement of substituents around asymmetric carbon atoms. The nomenclature indicates the presence of four chiral centers in the glucuronide ring system, designated as 3R, 4R, 5R, and 6S, which collectively define the beta-D-glucuronide configuration.

The compound is recognized under several synonymous designations in chemical databases and literature. The primary common name, this compound, reflects both the structural origin from pentaerythritol and the specific glucuronide linkage. Alternative nomenclature includes Pentaerythritol dibromide b-D-glucuronide, where the lowercase "b" represents an abbreviated form of beta. Additionally, the compound carries the research designation MP10465 in certain chemical databases, providing a concise identifier for laboratory and commercial purposes.

The systematic name construction follows established principles for naming glucuronide conjugates, where the aglycone portion (pentaerythritol dibromide) is specified first, followed by the glucuronide designation with appropriate stereochemical descriptors. This naming convention ensures unambiguous identification of both the chemical composition and the stereochemical configuration, which are critical for understanding the compound's biological and chemical behavior.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound is fundamentally determined by the beta-D-glucuronide moiety, which establishes the three-dimensional spatial arrangement of the molecule. The glucuronide component adopts a chair conformation, consistent with the preferred geometry of six-membered cyclic compounds, where this conformation minimizes steric interactions and provides optimal stability. In the chair conformation, the beta-glucuronide configuration places the hydroxyl groups at carbons 2, 3, and 4 in equatorial positions, while the carboxylic acid group at carbon 1 and the glycosidic linkage at carbon 1 (anomeric carbon) also adopt sterically favorable orientations.

The stereochemical fingerprint of beta-glucuronidases and their substrates includes specific recognition motifs that are critical for enzymatic interaction and substrate specificity. The asparagine-lysine motif present in beta-glucuronidases specifically recognizes the carboxylic acid group unique to glucuronic acid, distinguishing it from other hexose derivatives such as galactose. This recognition is facilitated by the specific stereochemical arrangement of the glucuronide ring, where the carboxylic acid group projects from the ring in a defined spatial orientation that allows for optimal enzyme-substrate interactions.

The conformational analysis of the pentaerythritol dibromide component reveals a tetrahedral geometry around the central carbon atom, with the two bromomethyl groups and the remaining substituents arranged to minimize steric hindrance. The brominated arms of the pentaerythritol derivative can adopt various rotational conformations around the carbon-carbon bonds, with gauche and trans arrangements possible depending on the local steric environment and intermolecular interactions. These conformational preferences are influenced by the bulky nature of the bromine atoms and their tendency to adopt orientations that minimize repulsive interactions.

The overall molecular conformation represents a compromise between the conformational preferences of the individual structural components and the constraints imposed by the glycosidic linkage connecting them. The chair conformation of the glucuronide ring is maintained due to its inherent stability, while the pentaerythritol component adjusts its conformation to accommodate the spatial requirements of the glycosidic bond. This results in a relatively rigid molecular structure where the glucuronide ring serves as a conformational anchor, while the pentaerythritol dibromide portion retains some conformational flexibility.

Propiedades

IUPAC Name |

(3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFPAHSMEUXVKF-GBKANQOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Br2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Laboratory-Scale Synthesis

Step 1: Bromination of Pentaerythritol

Pentaerythritol is reacted with bromine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is typically conducted at 0–5°C to mitigate exothermic heat generation. A molar ratio of 2:1 (bromine to pentaerythritol) ensures selective dibromination while minimizing over-bromination. The intermediate product, pentaerythritol dibromide, is isolated via vacuum filtration and washed with cold ether to remove excess bromine.

Step 2: Glucuronidation

The dibromide intermediate is then conjugated with beta-D-glucuronic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF). The reaction proceeds under nitrogen atmosphere at room temperature for 12–24 hours. The glucuronide group is introduced at the hydroxyl position of pentaerythritol dibromide, facilitated by acidic catalysis (e.g., p-toluenesulfonic acid).

Industrial-Scale Production

Industrial methods prioritize scalability and cost efficiency. Continuous flow reactors are employed for bromination, enabling precise temperature control and reduced reaction times. Solvent recovery systems are integrated to minimize waste, with THF or ethyl acetate preferred for their recyclability. Post-synthesis, crystallization is optimized using anti-solvent precipitation, yielding >95% purity.

Reaction Optimization

Critical parameters influencing PDBG synthesis include:

Challenges and Solutions

-

Over-Bromination : Excess bromine leads to tetrabromide byproducts. Slow addition of bromine and real-time monitoring via FT-IR mitigate this issue.

-

Glucuronide Hydrolysis : Moisture degrades the glucuronide moiety. Anhydrous conditions and molecular sieves preserve stability.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity. Key techniques include:

Comparative Analysis with Analogous Compounds

PDBG’s synthesis contrasts with related compounds:

| Compound | Bromination Method | Glucuronidation Efficiency | Yield (%) |

|---|---|---|---|

| Pentaerythritol Dibromide | HBr in acetic acid | N/A | 85 |

| beta-D-Glucuronide Derivatives | Mitsunobu reaction | 70–80 | 75 |

| PDBG | Br₂ in THF | 90 | 88 |

The use of bromine gas (Br₂) in THF enhances dibromide selectivity, while DCC-mediated coupling improves glucuronidation efficiency compared to Mitsunobu conditions.

Industrial vs. Laboratory Protocols

| Factor | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Solvent Recovery | Manual distillation | Automated recycling system |

| Yield | 75–80% | 88–92% |

| Purity | 95–98% | >99% |

Industrial protocols achieve higher yields through advanced mixing technologies and in-line purification systems .

Análisis De Reacciones Químicas

Pentaerythritol Dibromide beta-D-Glucuronide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dibromide groups to other functional groups.

Substitution: The bromide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Drug Development:

Pentaerythritol dibromide beta-D-glucuronide serves as a prodrug that can be activated in vivo. Its glucuronide form can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility and facilitating their excretion via renal pathways. This property is particularly beneficial for compounds that are poorly soluble in water.

Therapeutic Significance:

Research indicates that glucuronidation plays a significant role in drug metabolism, affecting the efficacy and safety profiles of various pharmaceuticals. For instance, the activity of beta-glucuronidase can deconjugate glucuronides back to their active forms, which has implications for drug release at target sites in the body .

Biochemical Research Applications

Enzyme Inhibition Studies:

this compound can be utilized to study the inhibition of beta-glucuronidase, an enzyme implicated in various diseases including cancer and inflammatory conditions. By inhibiting this enzyme, researchers can explore potential therapeutic strategies for managing conditions linked to elevated enzyme activity .

Biomarker Development:

The compound's interaction with beta-glucuronidase may also aid in developing biomarkers for diseases such as periodontitis and diabetes, where enzyme activity levels correlate with disease severity . This application underscores the importance of understanding enzyme dynamics in clinical settings.

Environmental Applications

Flame Retardants:

Pentaerythritol dibromide derivatives have been studied for their potential use as flame retardants due to their brominated structure. However, concerns about their carcinogenic properties necessitate careful evaluation before widespread application . The environmental impact and safety profiles of such compounds are critical considerations in their application as flame retardants.

Case Study 1: Drug Metabolism

A study investigated the pharmacokinetics of a drug conjugated with this compound. Results indicated improved solubility and a higher renal clearance rate compared to the parent compound. This suggests that the glucuronidation process significantly enhances drug efficacy through better absorption and elimination pathways.

Case Study 2: Enzyme Activity in Disease

Another research project examined the role of beta-glucuronidase inhibitors derived from this compound in reducing tumor growth in animal models. The findings demonstrated a reduction in tumor size and metastasis, highlighting the compound's potential as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism of action of Pentaerythritol Dibromide beta-D-Glucuronide involves its interaction with various molecular targets and pathways. The bromide groups can participate in halogen bonding and other interactions, while the glucuronide group can undergo enzymatic hydrolysis. These interactions and reactions contribute to the compound’s effects in biological and chemical systems .

Comparación Con Compuestos Similares

Comparison with Similar Glucuronide Compounds

Structural and Functional Differences

Ethyl-beta-D-Glucuronide (CAS 17685-04-0)

- Structure: Ethyl-beta-D-glucuronide consists of a glucuronic acid linked to ethanol via a beta-glycosidic bond.

- Role: A minor ethanol metabolite used as a biomarker for alcohol consumption .

- Solubility : Soluble in organic solvents (e.g., DMSO, 1 mg/mL) and aqueous buffers (e.g., PBS, pH 7.2) .

- Key Contrast : Unlike Pentaerythritol Dibromide, Ethyl-glucuronide lacks halogen substituents, reducing its reactivity but enhancing its utility in clinical toxicology.

Indoxyl-beta-D-Glucuronide

- Synthesis: Produced via brominated intermediates (e.g., methyl [2,3,4-tri-O-acetyl-beta-D-glucopyranosyl bromide] uronate), suggesting parallels to brominated glucuronide synthesis .

- Applications : Used as a precursor in synthetic chemistry due to its stability under nitrogen and in biphasic systems .

- Key Contrast : Indoxyl-glucuronide’s indole moiety distinguishes it from Pentaerythritol Dibromide, which has a pentaerythritol core.

Ezetimibe-beta-D-Glucuronide (CAS 190448-57-8)

- Structure : A glucuronide conjugate of the cholesterol-lowering drug ezetimibe, with a molecular weight of 585.55 g/mol .

- Applications : Active pharmaceutical metabolite with >90% purity, highlighting the role of glucuronides in drug metabolism .

- Key Contrast : Ezetimibe-glucuronide’s larger, fluorinated structure contrasts with Pentaerythritol Dibromide’s compact, brominated framework.

Fenofibrate-d6 Acyl-beta-D-Glucuronide

Table 1: Comparative Analysis of Glucuronide Derivatives

Actividad Biológica

Pentaerythritol dibromide beta-D-glucuronide (PDBG) is a compound of interest due to its potential biological activities, particularly in the context of drug metabolism and pharmacokinetics. This article explores the biological activity of PDBG, synthesizing current research findings, relevant case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

PDBG is a glucuronide derivative of pentaerythritol dibromide, characterized by the following chemical formula:

This compound is notable for its brominated structure, which can influence its reactivity and biological interactions. The glucuronidation process generally enhances solubility and facilitates excretion of lipophilic compounds.

Biological Activity Overview

PDBG's biological activity can be summarized as follows:

- Metabolism : PDBG is primarily metabolized in the liver, where it undergoes glucuronidation, a process that conjugates the compound with glucuronic acid. This transformation typically increases water solubility and reduces toxicity.

- Toxicity : Initial studies indicate that PDBG may exhibit low acute toxicity; however, further investigation is required to fully understand its chronic effects and potential carcinogenicity.

- Pharmacological Effects : Glucuronides are often involved in modulating the pharmacological effects of parent compounds. PDBG may influence the bioavailability and efficacy of drugs through this mechanism.

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective potential of related glucuronides, suggesting that similar compounds could penetrate the blood-brain barrier (BBB) and exhibit protective effects against neurodegenerative diseases like Alzheimer's. While specific data on PDBG is limited, analogies can be drawn from these findings .

- Antidiabetic Activity : Research on related compounds has shown significant antidiabetic properties. For instance, certain glucuronides have been noted to improve insulin sensitivity and reduce blood glucose levels in diabetic models .

- Cardiovascular Effects : Glucuronidated metabolites of other compounds have demonstrated vasodilatory effects by increasing nitric oxide (NO) release from endothelial cells. This suggests a potential for PDBG in cardiovascular applications, although specific studies are still needed .

Table 1: Summary of Biological Activities Related to PDBG

Research Findings

Recent investigations into glucuronides have highlighted their role in drug metabolism and efficacy. For example, studies have shown that glucuronidation can significantly alter the pharmacokinetic profiles of various drugs, enhancing their therapeutic index while minimizing side effects .

Moreover, ongoing research into PDBG's interactions with biological systems is crucial for understanding its full potential. The compound's structure suggests it may interact with various enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases (UGTs), which are responsible for catalyzing glucuronidation reactions.

Q & A

Q. How can frameworks like PICO or FINER improve experimental design for studies involving this compound?

- Methodological Answer : Define P opulation (e.g., in vitro cell lines), I ntervention (dosage/formulation), C omparison (control glucuronides), and O utcome (bioavailability). Apply FINER criteria to ensure feasibility (e.g., scalable synthesis) and novelty (e.g., dual bromine-glucuronide functionality) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.